REACTION_SMILES
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[C:1](#[CH:2])[C:3]1([OH:23])[C:4]2([CH3:5])[CH:6]([CH2:7][CH2:8]1)[CH:9]1[CH2:10][CH2:11][C:12]3=[CH:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]3([CH3:18])[CH:19]1[CH2:20][CH2:21]2.[C:27]([O-:28])(=[O:29])[CH3:30].[C:32]([O-:33])(=[O:34])[CH3:35].[CH3:25][OH:26].[ClH:24].[Hg+2:31]>>[C:1]([CH3:2])([C:3]1([OH:23])[C:4]2([CH3:5])[CH:6]([CH2:7][CH2:8]1)[CH:9]1[CH2:10][CH2:11][C:12]3=[CH:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]3([CH3:18])[CH:19]1[CH2:20][CH2:21]2)=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3CCC21C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Hg+2]
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Name
|
|
Type
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product
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Smiles
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CC(=O)C1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3CCC21C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1](#[CH:2])[C:3]1([OH:23])[C:4]2([CH3:5])[CH:6]([CH2:7][CH2:8]1)[CH:9]1[CH2:10][CH2:11][C:12]3=[CH:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]3([CH3:18])[CH:19]1[CH2:20][CH2:21]2.[C:27]([O-:28])(=[O:29])[CH3:30].[C:32]([O-:33])(=[O:34])[CH3:35].[CH3:25][OH:26].[ClH:24].[Hg+2:31]>>[C:1]([CH3:2])([C:3]1([OH:23])[C:4]2([CH3:5])[CH:6]([CH2:7][CH2:8]1)[CH:9]1[CH2:10][CH2:11][C:12]3=[CH:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]3([CH3:18])[CH:19]1[CH2:20][CH2:21]2)=[O:26]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C#CC1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3CCC21C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Hg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3CCC21C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |